Welcome to the BenchChem Online Store!
molecular formula C14H32O5Si B1681944 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol CAS No. 134179-40-1

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

Cat. No. B1681944
M. Wt: 308.49 g/mol
InChI Key: KZFZMISGZPOLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461166B2

Procedure details

Compound 28b was prepared according to the procedure described hereinabove for Compound 28a, using tetraethylene glycol (6 grams, 30 mmol), TBDMSCl (3 grams, 20 mmol), and imidazole (1.4 grams, 20 mmol) in DMF (24 ml), yielding 3.79 grams of the product (41% yield).
Name
Compound 28a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:14])([CH3:13])[O:6][CH2:7][CH2:8][O:9][CH:10](O)[CH3:11])([CH3:4])([CH3:3])[CH3:2].[CH2:15]([OH:27])[CH2:16][O:17][CH2:18][CH2:19][O:20]CCOCCO.CC([Si](Cl)(C)C)(C)C.N1C=CN=C1>CN(C=O)C>[C:1]([Si:5]([CH3:14])([CH3:13])[O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:27][CH2:15][CH2:16][O:17][CH2:18][CH2:19][OH:20])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Compound 28a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCOC(C)O)(C)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
N1C=NC=C1
Step Five
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCOCCOCCOCCO)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.